(4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine
Description
Properties
IUPAC Name |
[4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c1-6-12-9(13-15-6)5-14-4-7(10)2-8(14)3-11/h7-8H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEACYOWCCVBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CC(CC2CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Starting Material: Methyl or acyl derivatives of 5-methyl-1,2,4-oxadiazol-3-yl compounds.
- Key Reaction: Cyclocondensation of amidoximes with carboxylic acids or acid derivatives, often using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃).
- Example: As per patent WO2018140299A1, amidoximes are reacted with acylating agents (e.g., acyl chlorides) to form the oxadiazole ring via cyclization.
Reaction Scheme:
Amidoxime + Acyl chloride → Cyclization → 5-Methyl-1,2,4-oxadiazol-3-yl derivative
Notes:
- The methyl group at position 5 is introduced either via starting materials or subsequent methylation.
- The reaction conditions favor cyclization at elevated temperatures (~100-150°C).
Preparation of the Pyrrolidine Moiety
The pyrrolidine ring is synthesized through either direct cyclization or via functionalization of a suitable precursor.
Methodology:
- Starting Material: 2-Amino acids or amino alcohols, which are cyclized under reductive or dehydrative conditions.
- Approach:
- Reductive amination: Using aldehydes or ketones with ammonia or primary amines, followed by reduction.
- Cyclization of amino esters or acids: Under acidic or basic conditions, to form the pyrrolidine ring.
Example from Literature:
- The patent data suggests the use of alkylation of pyrrolidine derivatives with suitable electrophiles, such as halides or activated alcohols, to introduce the methylmethylamine side chain.
Reaction Scheme:
Pyrrolidine derivative + Formaldehyde + Amine → N-methylmethylamine substituted pyrrolidine
Notes:
- The methylation step can be achieved via methyl iodide or dimethyl sulfate under basic conditions.
- The functionalization at the 2-position involves nucleophilic substitution or reductive amination.
Assembly of the Final Compound
The final step involves coupling the heterocyclic core with the aminoalkyl chain and attaching the fluorinated aromatic moiety.
Methodology:
- Amide Bond Formation: Using coupling agents such as EDCI or DCC to connect the amine groups with carboxylic acids or derivatives.
- Reductive Amination: To attach the amino group to the pyrrolidine ring.
- Protection/Deprotection Strategies: To ensure selective reactions, protecting groups like Boc or Fmoc are employed during multi-step syntheses.
Example:
Intermediate with amino group + Fluorinated aromatic acyl chloride → Amide linkage → Final compound
Summary Table of Key Reactions and Intermediates
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | References/Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Amidoxime + Acyl chloride | POCl₃, heat (~100°C) | 5-Methyl-1,2,4-oxadiazol-3-yl derivative | Patent WO2018140299A1 |
| 2 | Pyrrolidine synthesis | Amino acids / Amines | Cyclization, reduction | Pyrrolidine core | General synthetic methods |
| 3 | Fluorination | Aromatic precursor | KF, DMSO, heat | 4-Fluoro aromatic compound | Nucleophilic aromatic substitution |
| 4 | Coupling | Heterocycle + Aminoalkyl chain | EDCI/DCC, solvent | Assembled final compound | Standard amide coupling |
In-Depth Research Findings
- Cyclocondensation of amidoximes with acyl chlorides or anhydrides is a well-established route for oxadiazole synthesis, with reaction conditions optimized around 80-150°C under inert atmospheres.
- Fluorination methods are critical for regioselectivity; nucleophilic aromatic substitution is preferred for aromatic rings with electron-withdrawing groups.
- Pyrrolidine functionalization often involves reductive amination or alkylation, with methylation achieved via methyl iodide or dimethyl sulfate.
- Coupling reactions utilize carbodiimide-based reagents, ensuring high yields and minimal racemization.
Concluding Remarks
The synthesis of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is a multi-step process that integrates heterocyclic chemistry, nucleophilic aromatic substitution, and amide coupling techniques. The key challenges involve regioselective fluorination and efficient cyclization of the oxadiazole ring. The methodologies outlined above are adaptable, allowing for modifications to optimize yields, purity, and scalability.
Chemical Reactions Analysis
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization reactions. Common methods include:
-
Intramolecular cyclization : A linear amine precursor reacts with a carbonyl compound (e.g., ketones or aldehydes) under acidic or basic conditions to form the five-membered ring.
-
Reductive amination : For example, reaction of γ-fluorinated amines with formaldehyde derivatives in the presence of NaBH₃CN .
Amine Group Reactions
The primary amine participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides (yields ~70–85%).
-
Alkylation : Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines.
Fluorine Substituent Reactivity
The C–F bond exhibits:
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes:
-
Electrophilic substitution : Nitration or sulfonation at the 5-position under harsh acidic conditions (HNO₃/H₂SO₄).
-
Ring-opening reactions : Hydrolysis in concentrated HCl at reflux to yield amidoxime derivatives.
Reaction Conditions and Catalysts
Stability and Side Reactions
-
Thermal decomposition : Degrades above 200°C, releasing HF and forming pyrroline derivatives.
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Oxidative degradation : The oxadiazole ring is susceptible to peroxide-mediated cleavage, forming nitrile oxides.
-
pH sensitivity : Protonation of the amine at acidic pH (≤4) enhances solubility but reduces nucleophilicity .
Mechanistic Insights
-
Stereochemical outcomes : The (2S,4S) configuration directs regioselectivity in substitution reactions (e.g., fluorination occurs trans to the oxadiazole group) .
-
Electronic effects : The oxadiazole’s electron-deficient nature activates the methylene bridge for nucleophilic attacks.
Unresolved Challenges
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology
In biological research, it is used to study the interactions of heterocyclic compounds with biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of other biologically active compounds.
Mechanism of Action
The mechanism of action of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below summarizes structural differences and their implications:
Substituent Effects on Activity
- Oxadiazole Positional Isomerism : Replacing 5-methyl-1,2,4-oxadiazol-3-yl (target) with 3-methyl-1,2,4-oxadiazol-5-yl (as in ) alters electronic density, affecting binding to targets like enzymes or receptors .
- Fluorine vs. Non-Fluorinated Analogs: Fluorine in the pyrrolidine ring reduces basicity and improves blood-brain barrier penetration compared to non-fluorinated analogs (e.g., piperidine-based compounds in ) .
- Aromatic vs. Aliphatic Linkages : Compounds with aromatic substituents (e.g., 2-fluorophenyl in ) exhibit stronger π-π interactions but may suffer from solubility issues, whereas aliphatic pyrrolidine derivatives balance solubility and target engagement .
Physicochemical Properties
- logP and Solubility : The target compound’s logP is estimated to be ~1.5 (moderate lipophilicity), whereas simpler analogs like (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (logP ~0.5) are more polar but less membrane-permeable .
- Synthetic Accessibility: The fluorinated pyrrolidine moiety introduces synthetic complexity compared to non-fluorinated analogs. Reagents like tert-butyl 4-[3-chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)-2-pyridyl]piperazine-1-carboxylate () highlight the use of protective groups in multi-step syntheses .
Biological Activity
The compound (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is a novel chemical entity that incorporates a pyrrolidine structure and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 228.27 g/mol. The chemical structure is characterized by the presence of a fluorine atom and an oxadiazole ring, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.27 g/mol |
| CAS Number | 1823450-46-9 |
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities, including but not limited to:
- Anticancer : Oxadiazole derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory : These compounds are noted for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response.
- Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal properties, effective against various strains including resistant bacteria.
The biological activity of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine can be attributed to its structural features:
- Inhibition of Enzymes : The oxadiazole ring enhances binding affinity to various enzymes such as human deacetylase sirtuin 2 (HDSirt2) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's .
- Modulation of Receptors : The compound may act on neurotransmitter receptors, potentially influencing pathways related to cognition and mood regulation .
Case Studies
Several studies have explored the biological effects of similar oxadiazole-containing compounds:
- Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines (e.g., HeLa, CaCo-2). The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Research highlighted that certain oxadiazole derivatives could significantly reduce inflammation in animal models by lowering levels of pro-inflammatory cytokines .
- Antimicrobial Properties : In vitro tests showed that derivatives with pyrrolidine structures displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Summary of Findings
The biological activity of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is multifaceted, showing potential in various therapeutic areas:
Q & A
Q. What synthetic strategies are recommended for synthesizing (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine, and how can purity be optimized?
Methodological Answer:
- Step 1: Start with a pyrrolidine derivative. Protect the amine group using an N-SEM (trimethylsilylethoxymethyl) protective group to prevent unwanted side reactions during alkylation .
- Step 2: Perform alkylation at the pyrrolidine nitrogen using 5-methyl-1,2,4-oxadiazole-3-ylmethyl bromide under inert conditions (e.g., nitrogen atmosphere) in anhydrous THF. Stir at 60°C for 12–24 hours .
- Step 3: Deprotect the SEM group using tetrabutylammonium fluoride (TBAF) in THF at 0°C to restore the methanamine moiety .
- Step 4: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H-NMR and F-NMR to confirm the fluorine substituent and pyrrolidine/oxadiazole ring integration. For example, the fluorophenyl group shows distinct coupling patterns in F-NMR .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=N stretch of oxadiazole at ~1600 cm, N-H bend of methanamine at ~3300 cm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for CHFNO: 237.11 g/mol) with <2 ppm error .
Q. What are the critical stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the oxadiazole ring .
- Solubility: Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles, which can induce hydrolysis of the oxadiazole moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different in vitro assays?
Methodological Answer:
- Factor 1: Verify stereochemical purity. Use chiral HPLC to separate enantiomers, as small stereochemical differences (e.g., 3R vs. 3S pyrrolidine substituents) can drastically alter target binding .
- Factor 2: Standardize assay conditions. For example, serum protein binding (e.g., albumin) may reduce free compound concentration; use ultrafiltration to measure unbound fractions .
- Factor 3: Include positive controls (e.g., known oxadiazole-based inhibitors) to validate assay reproducibility .
Q. What strategies are employed to study structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Strategy 1: Synthesize analogs with modifications to the oxadiazole ring (e.g., replace 5-methyl with 5-phenyl) and test in target binding assays (e.g., fluorescence polarization) to evaluate steric effects .
- Strategy 2: Replace the pyrrolidine fluorine with other halogens (Cl, Br) or hydrogen to assess electronic effects on pharmacokinetics (e.g., metabolic stability in liver microsomes) .
- Strategy 3: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the oxadiazole nitrogen and hydrophobic contacts with the pyrrolidine ring .
Q. How can contradictions between in vitro and in vivo pharmacokinetic data be addressed?
Methodological Answer:
- Approach 1: Evaluate metabolic stability. Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Fluorine substitution often reduces CYP450-mediated oxidation .
- Approach 2: Assess plasma protein binding using equilibrium dialysis. High binding (>95%) may explain low in vivo efficacy despite potent in vitro activity .
- Approach 3: Use isotopic labeling (e.g., C-methanamine) to track tissue distribution and clearance in rodent models .
Key Research Findings from Literature
- Stereochemistry Matters: Enantiomers of pyrrolidine-containing analogs show up to 10-fold differences in IC values against kinase targets .
- Oxadiazole Stability: The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions (pH <4), necessitating pH-adjusted formulations for oral delivery .
- Fluorine Impact: The 4-fluoro substituent enhances blood-brain barrier penetration by reducing polar surface area (PSA <90 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
